Cas no 157252-29-4 (8-Isoquinolinecarboxylicacid, 5-amino-, methyl ester)

8-Isoquinolinecarboxylicacid, 5-amino-, methyl ester structure
157252-29-4 structure
Product Name:8-Isoquinolinecarboxylicacid, 5-amino-, methyl ester
CAS No:157252-29-4
MF:C11H10N2O2
MW:202.209302425385
CID:107725
PubChem ID:11790261
Update Time:2025-10-19

8-Isoquinolinecarboxylicacid, 5-amino-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 8-Isoquinolinecarboxylicacid, 5-amino-, methyl ester
    • 8-Isoquinolinecarboxylicacid,5-amino-,methylester(9CI)
    • 157252-29-4
    • EN300-749595
    • Z1509405440
    • Methyl 5-aminoisoquinoline-8-carboxylate
    • SCHEMBL14589053
    • Methyl 5-amino-8-isoquinolinecarboxylate
    • HGA25229
    • G14684
    • 873-612-6
    • Inchi: 1S/C11H10N2O2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-6H,12H2,1H3
    • InChI Key: RWQZCIFREKJMPW-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=C(C2C=CN=CC=21)N)=O

Computed Properties

  • Exact Mass: 202.07400
  • Monoisotopic Mass: 202.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 65.2Ų

Experimental Properties

  • PSA: 65.21000
  • LogP: 2.18480

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Additional information on 8-Isoquinolinecarboxylicacid, 5-amino-, methyl ester

8-Isoquinolinecarboxylic Acid, 5-Amino-, Methyl Ester (CAS No. 157252-29-4)

The compound 8-Isoquinolinecarboxylic acid, 5-amino-, methyl ester, with the CAS registry number 157252-29-4, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the isoquinoline class of heterocyclic compounds, which are widely studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound features an isoquinoline ring system with a carboxylic acid group at position 8 and an amino group at position 5, further esterified with a methyl group. This unique combination of functional groups makes it a versatile molecule for various chemical modifications and biological evaluations.

Recent studies have highlighted the importance of isoquinoline derivatives in medicinal chemistry, particularly in the development of anticancer agents. Researchers have demonstrated that certain isoquinoline derivatives exhibit potent anti-proliferative activity against various cancer cell lines. For instance, a study published in the journal Medicinal Chemistry Communications explored the anti-cancer potential of substituted isoquinolines, including those with amino and ester functionalities similar to our compound of interest. The results indicated that these derivatives could inhibit key enzymes involved in cancer cell metabolism, thereby opening new avenues for therapeutic intervention.

In addition to its potential in oncology, 8-Isoquinolinecarboxylic acid, 5-amino-, methyl ester has shown promise in other therapeutic areas. For example, investigations into its anti-inflammatory properties have revealed its ability to modulate cytokine production in inflammatory conditions. A research article in Bioorganic & Medicinal Chemistry Letters reported that this compound demonstrated significant inhibitory effects on pro-inflammatory mediators, suggesting its potential as a lead compound for developing anti-inflammatory drugs.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the isoquinoline skeleton. Recent advancements in synthetic methodologies have enabled more efficient and scalable routes for producing such complex molecules. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. This approach not only enhances the feasibility of large-scale production but also supports rapid screening of structural analogs for bioactivity studies.

Another area of active research involving this compound is its role as a building block for more complex molecular architectures. Chemists have employed it as an intermediate in the construction of larger heterocyclic systems, which are often required for drug design. A notable example is its use in the synthesis of macrocyclic compounds with potential applications in radiopharmaceuticals and imaging agents.

The pharmacokinetic properties of 8-Isoquinolinecarboxylic acid, 5-amino-, methyl ester have also been a focal point of recent investigations. Studies conducted using preclinical models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are crucial for optimizing its bioavailability and minimizing potential toxicity, which are essential considerations for advancing it into clinical trials.

In conclusion, CAS No. 157252-29-4, or 8-Isoquinolinecarboxylic acid, 5-amino-, methyl ester, stands as a valuable molecule in contemporary chemical research. Its structural versatility and promising biological activities underscore its significance as a lead compound for drug development across multiple therapeutic areas. As ongoing research continues to unravel its full potential, this compound is poised to make meaningful contributions to the advancement of medicinal chemistry and personalized medicine.

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